molecular formula C17H14F2N4O2S B2535360 N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251589-49-7

N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2535360
CAS RN: 1251589-49-7
M. Wt: 376.38
InChI Key: ASCCBCYEZJJNCW-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14F2N4O2S and its molecular weight is 376.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds, such as thiazolyl N-benzyl-substituted acetamide derivatives, highlights the importance of understanding the synthesis and structural characteristics of these molecules. For example, studies have focused on synthesizing N-benzyl substituted derivatives to evaluate their Src kinase inhibitory and anticancer activities, emphasizing the significance of the pyridine ring and N-benzyl substitution in medicinal chemistry applications (Fallah-Tafti et al., 2011).

Antioxidant and Anticancer Activities

Research has also delved into the antioxidant activities of coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the scientific interest in exploring the biological activities of acetamide-based compounds (Chkirate et al., 2019). These studies indicate the potential therapeutic applications of acetamide derivatives, including their role in combating oxidative stress and related diseases.

Photovoltaic and Optoelectronic Applications

Additionally, some compounds with structural similarities have been studied for their photochemical and thermochemical properties, with implications for their use in dye-sensitized solar cells (DSSCs) and optoelectronic applications (Mary et al., 2020). This research underscores the versatility of acetamide derivatives in various scientific and technological fields, beyond their biological activities.

Molecular Docking and Bioactive Compound Development

The exploration of molecular docking to understand the binding interactions of acetamide derivatives with biological targets, such as Cyclooxygenase 1 (COX1), further exemplifies the compound's relevance in drug discovery and development processes (Mary et al., 2020). These studies provide a foundation for developing new therapeutic agents by highlighting key structural features and interactions at the molecular level.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2S/c1-10-22-17(25-23-10)12-3-5-16(21-8-12)26-9-15(24)20-7-11-2-4-13(18)6-14(11)19/h2-6,8H,7,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCCBCYEZJJNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.